molecular formula C13H18O3 B14728531 3-Methoxybutyl phenylacetate CAS No. 6640-71-7

3-Methoxybutyl phenylacetate

Cat. No.: B14728531
CAS No.: 6640-71-7
M. Wt: 222.28 g/mol
InChI Key: OIUOZCYEDMSSFU-UHFFFAOYSA-N
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Description

3-Methoxybutyl phenylacetate (CAS RN: 5448-33-9) is an organic ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol. Structurally, it consists of a methoxybutyl group esterified with phenoxyacetate (Figure 1). This compound is primarily utilized in industrial and laboratory settings as a solvent, reagent, and intermediate in organic synthesis . While its pharmacological applications are less documented compared to other phenylacetate derivatives, its structural features make it a subject of interest in chemical research.

Properties

CAS No.

6640-71-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-methoxybutyl 2-phenylacetate

InChI

InChI=1S/C13H18O3/c1-11(15-2)8-9-16-13(14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

OIUOZCYEDMSSFU-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of phenylacetic acid with 3-methoxybutanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability and quality.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phenylacetic acid and 3-methoxybutanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and 3-methoxybutanol.

    Reduction: Phenylacetic alcohol and 3-methoxybutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Methoxybutyl phenylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-methoxybutyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic sweet, floral scent. At the molecular level, the ester group can undergo hydrolysis, releasing phenylacetic acid and 3-methoxybutanol, which may have their own biological activities. The compound’s stability and reactivity also make it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Phenylacetate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Research Findings
3-Methoxybutyl phenylacetate C₁₃H₁₈O₄ 238.28 Methoxybutyl ester, phenoxyacetate Solvent, chemical synthesis Limited pharmacological data; used in organic synthesis
Methyl phenylacetate C₉H₁₀O₂ 150.17 Simple methyl ester Solvent, analytical standard Widely used in organic synthesis; lacks bioactivity
Trifloxystrobin C₂₀H₁₉F₃N₂O₄ 408.38 Complex structure with trifluoromethyl Agricultural fungicide Effective pesticide; no therapeutic use reported
  • Methyl Phenylacetate: A simpler ester lacking the methoxybutyl chain.
  • Trifloxystrobin : A structurally complex derivative with a trifluoromethyl group. Unlike this compound, it is used as a fungicide in agriculture .

Pharmacological Analogs

Table 2: Pharmacological Phenylacetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Mechanism of Action Clinical Applications Research Findings
Sodium phenylacetate C₈H₇NaO₂ 166.13 Induces differentiation, apoptosis Cancer therapy Phase I trials show efficacy in glioblastoma and prostate cancer
Phenylbutyrate C₁₀H₁₂O₂ 164.20 HDAC inhibition, gene expression modulation Cancer, urea cycle disorders Synergizes with cisplatin; modulates immune markers
L-Ornithine phenylacetate C₁₁H₂₂N₂O₄ 246.30 Lowers serum ammonia Hepatic encephalopathy Phase 2a study shows safety and pharmacodynamic effects
  • Sodium Phenylacetate : A deaminated metabolite of phenylalanine. It suppresses tumor growth via PPARγ activation, cell cycle arrest (G1 phase), and apoptosis induction. Clinical trials demonstrated efficacy in glioblastoma and prostate cancer, with reversible CNS toxicity at high doses .
  • Phenylbutyrate : A congener with enhanced potency. It inhibits histone deacetylases (HDACs) and synergizes with chemotherapy in ovarian cancer models .
  • L-Ornithine Phenylacetate : Combines phenylacetate with L-ornithine to treat hyperammonemia in hepatic encephalopathy. It enhances ammonia detoxification without significant toxicity .

Biochemical and Industrial Derivatives

Table 3: Other Phenylacetate-Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Research Findings
3,4,12,13-Tetraacetylphorbol-20-phenylacetate C₃₆H₄₄O₁₂ 692.72 Phorbol ester with phenylacetate Plant latex component Isolated from Synadenium grantii; potential bioactivity
p-Hydroxyphenylacetate C₈H₈O₃ 152.15 Phenolic derivative Microbial decarboxylation Substrate for toluene biosynthesis in anaerobic bacteria
  • p-Hydroxyphenylacetate : A microbial substrate decarboxylated to p-cresol. Unlike this compound, it plays a role in anaerobic toluene production .

Pharmacological Mechanisms

  • Sodium Phenylacetate : Reduces Bcl-2 expression, upregulates Bax, and induces p21Cip1, leading to cell cycle arrest in osteosarcoma . In glioblastoma, it restores anchorage dependency and induces endoplasmic reticulum hypertrophy, indicating differentiation .
  • Phenylbutyrate : Enhances HLA class I and CD58 expression in ovarian cancer cells while suppressing TGF-β2, suggesting immune modulation .

Industrial and Microbial Roles

  • This compound: Used in synthesizing o-hydroxyacetophenone and synephrine .

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